6-methoxy-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1H-indole-2-carboxamide
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Overview
Description
6-Methoxy-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1H-indole-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an indole core, a tetrahydroquinoline moiety, and methoxy and carboxamide functional groups. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1H-indole-2-carboxamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Methoxy Group: Methoxylation can be achieved using methanol and a strong acid or base, depending on the specific position on the aromatic ring.
Synthesis of the Tetrahydroquinoline Moiety: This can be synthesized through the Pictet-Spengler reaction, where an amine reacts with an aldehyde or ketone to form the tetrahydroquinoline structure.
Coupling Reactions: The final step involves coupling the indole core with the tetrahydroquinoline moiety using amide bond formation techniques, such as using carbodiimides (e.g., EDCI) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of hydroxyl or carbonyl derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Substitution: Electrophilic aromatic substitution can occur on the indole or tetrahydroquinoline rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products
Oxidation: Hydroxylated or carbonyl derivatives.
Reduction: Alcohols or amines.
Substitution: Halogenated derivatives or other substituted products depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound might be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids. Its structural features suggest it could act as a ligand for certain receptors or enzymes.
Medicine
Pharmacologically, 6-methoxy-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1H-indole-2-carboxamide could be investigated for its potential therapeutic effects. Its ability to interact with specific molecular targets could make it a candidate for drug development, particularly in areas like oncology or neurology.
Industry
In industrial applications, this compound could be used in the development of new materials or as a precursor in the synthesis of dyes, pigments, or other specialty chemicals.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. For instance, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. Alternatively, if it functions as a receptor agonist or antagonist, it could modulate signal transduction pathways by binding to the receptor and altering its conformation.
Comparison with Similar Compounds
Similar Compounds
6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene: Another compound with methoxy groups and a heterocyclic core, but with different biological and chemical properties.
N-(1-(2-Methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1H-indole-2-carboxamide: A structurally similar compound lacking the methoxy group on the indole ring.
Uniqueness
What sets 6-methoxy-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1H-indole-2-carboxamide apart is its specific combination of functional groups and ring systems, which confer unique chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
6-methoxy-N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]-1H-indole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4/c1-28-13-21(26)25-9-3-4-14-5-7-16(11-20(14)25)23-22(27)19-10-15-6-8-17(29-2)12-18(15)24-19/h5-8,10-12,24H,3-4,9,13H2,1-2H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDDDBEYEJNXCEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC4=C(N3)C=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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